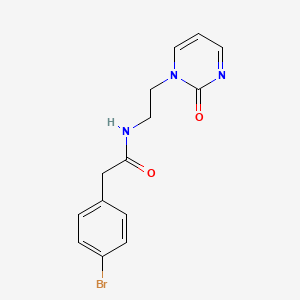amine hydrochloride CAS No. 1311318-45-2](/img/structure/B2541238.png)
[1-(4-Fluorophenyl)propyl](7-methyloctyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propylamine hydrochloride typically involves the reaction of 4-fluorophenylpropylamine with 7-methyloctylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: Substitution reactions can occur, especially in the presence of halogenating agents or nucleophiles .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(4-Fluorophenyl)propylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in reaction mechanism studies to understand the behavior of similar compounds .
Biology: In biological research, this compound is used to study cell signaling pathways and receptor interactions . It helps in understanding the effects of fluorinated compounds on biological systems .
Medicine: In medicinal research, 1-(4-Fluorophenyl)propylamine hydrochloride is investigated for its potential therapeutic applications . It is studied for its effects on neurological disorders and cancer treatments .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceutical intermediates . It plays a role in the production of high-value chemicals .
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)propylamine hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes . The compound binds to these targets, modulating their activity and influencing cellular pathways . This interaction can lead to various biological effects, including changes in cell signaling and gene expression .
Comparación Con Compuestos Similares
- 1-(4-Fluorophenyl)propylamine
- 1-(4-Fluorophenyl)propylamine sulfate
- 1-(4-Fluorophenyl)propylamine nitrate
Uniqueness: The uniqueness of 1-(4-Fluorophenyl)propylamine hydrochloride lies in its fluorinated phenyl group , which imparts distinct chemical and biological properties . This fluorination enhances the compound’s stability and lipophilicity , making it valuable for various research applications .
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)propyl]-7-methyloctan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30FN.ClH/c1-4-18(16-10-12-17(19)13-11-16)20-14-8-6-5-7-9-15(2)3;/h10-13,15,18,20H,4-9,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGPXGKOUVBXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NCCCCCCC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
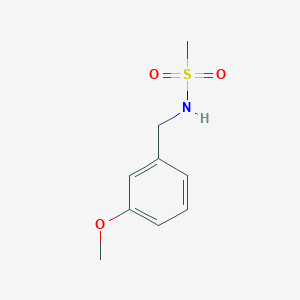
![10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol](/img/structure/B2541156.png)
![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-(3-CHLOROPHENYL)ACETAMIDE](/img/structure/B2541157.png)
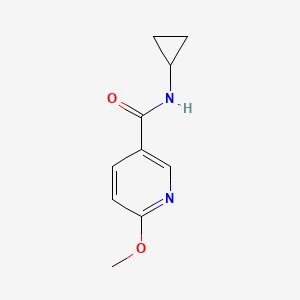


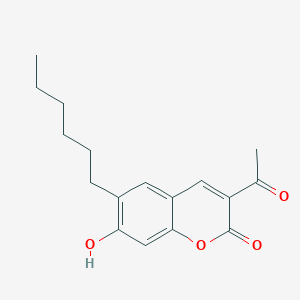
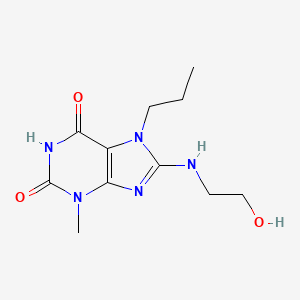
![2Lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride](/img/structure/B2541164.png)

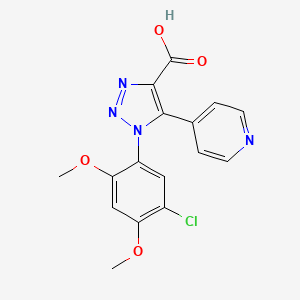
![N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2541173.png)
